4-Cyano-2-formylbenzoic acid
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Overview
Description
4-Cyano-2-formylbenzoic acid is a chemical compound used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . It is a powder at room temperature .
Synthesis Analysis
The synthesis of this compound involves several stages. One method involves the Br/Li exchange reaction of isopropyl 2-bromo-5-cyanobenzoate, followed by formylation . This process is complex and requires stringent control of reaction temperatures, concentrations, and the use of additives .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C9H5NO3/c10-4-6-1-2-8(9(12)13)7(3-6)5-11/h1-3,5H,(H,12,13)
. The molecular weight of this compound is 175.14 . Chemical Reactions Analysis
The chemical reactions involving this compound are complex. The compound has high reactivity due to its specific structure, which can pose challenges in achieving the desired selectivity . For instance, it has been found that the Br/Li exchange reaction of isopropyl 2-bromo-5-cyanobenzoate with BuLi took place within 0.1 s at -50 °C, and the resulting highly reactive aryllithium intermediate underwent formylation with DMF to afford 1 .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a complex decomposition process with four mass loss stages during its pyrolysis . The heat release mainly occurs in the first and final decomposition stages .Scientific Research Applications
1. Synthesis and Scale-up Applications
4-Cyano-2-formylbenzoic acid and its derivatives are key intermediates in the synthesis of various biologically important compounds. The continuous flow-flash chemistry method has been used for efficient scale-up synthesis of these compounds. This approach allows for rapid, large-scale production without the need for extensive purification steps, demonstrating its utility in industrial and pharmaceutical contexts (Seto et al., 2019).
2. Pharmaceutical and Chemical Synthesis
Derivatives of 2-formylbenzoic acid, such as this compound, are utilized in the synthesis of heterocyclic organic compounds like phthalides and isoindolinones. These compounds have applications in pharmaceuticals, potentially leading to the development of new therapeutic agents (Niedek et al., 2016).
3. Material Science and Engineering
This compound is used in the synthesis of novel materials, such as crown ether derivatives. These compounds have unique chemical properties and can be used in various applications, including as sensors and in materials chemistry (Wada et al., 1980).
4. Biochemical Research
This compound and its derivatives are used as molecular probes in biochemical research, helping to understand enzyme-substrate interactions and reaction mechanisms. Such research is fundamental in developing novel biochemical methodologies (Payongsri et al., 2012).
Mechanism of Action
Safety and Hazards
The safety information for 4-Cyano-2-formylbenzoic acid indicates that it is hazardous. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding dust formation, ingestion, inhalation, and contact with skin and eyes .
Properties
IUPAC Name |
4-cyano-2-formylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO3/c10-4-6-1-2-8(9(12)13)7(3-6)5-11/h1-3,5H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHZESRDMADXNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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